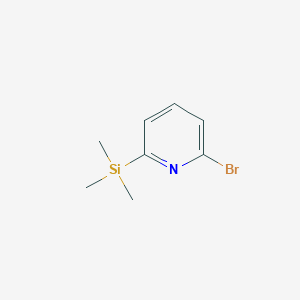

2-Bromo-6-(trimethylsilyl)pyridine

概要

説明

2-Bromo-6-(trimethylsilyl)pyridine is an organosilicon compound with the molecular formula C8H12BrNSi. It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 6 are substituted by a bromine atom and a trimethylsilyl group, respectively. This compound is of significant interest in organic synthesis due to its unique reactivity and utility in various chemical transformations.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-(trimethylsilyl)pyridine typically involves the bromination of 6-(trimethylsilyl)pyridine. One common method includes the reaction of 6-(trimethylsilyl)pyridine with a brominating agent such as bromine or N-bromosuccinimide in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent flow rates, can significantly improve the scalability of the synthesis.

化学反応の分析

Types of Reactions: 2-Bromo-6-(trimethylsilyl)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group in the presence of a palladium catalyst and a boronic acid or ester.

Deprotonation Reactions: The trimethylsilyl group can be removed under basic conditions, leading to the formation of a reactive pyridyl anion.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, typically in polar aprotic solvents such as dimethylformamide.

Coupling Reactions: Palladium catalysts, such as palladium acetate or palladium chloride, along with bases like potassium carbonate or cesium carbonate, are commonly used.

Deprotonation Reactions: Strong bases like lithium diisopropylamide or sodium hydride are employed to remove the trimethylsilyl group.

Major Products:

Substitution Reactions: Products include 2-azido-6-(trimethylsilyl)pyridine or 2-thio-6-(trimethylsilyl)pyridine.

Coupling Reactions: Products are typically biaryl or vinylpyridine derivatives.

Deprotonation Reactions: The primary product is 2-bromo-6-pyridyl anion, which can further react with electrophiles.

科学的研究の応用

Organic Synthesis

2-Bromo-6-(trimethylsilyl)pyridine is predominantly utilized as a building block in the synthesis of complex organic molecules. Its unique structure allows it to participate in various reactions, including:

- Halogen Exchange Reactions: The bromine atom can be substituted with other halogens, enhancing the compound's reactivity for further functionalization.

- Cross-Coupling Reactions: It serves as an intermediate in palladium-catalyzed cross-coupling reactions, facilitating the formation of biaryl compounds .

Medicinal Chemistry

This compound is significant in drug development, particularly for synthesizing potential therapeutic agents targeting neurological and inflammatory diseases. Its ability to modify biomolecules like peptides and nucleotides aids in studying their structure-function relationships.

Biochemical Applications

In biochemical research, this compound plays a crucial role in synthesizing nitrogen-containing heterocycles. It interacts with enzymes and proteins, facilitating complex molecular formations essential for biological processes.

Industrial Applications

The compound is also employed in producing specialty chemicals and materials. Its unique properties make it suitable for applications in:

- Agrochemicals: Used as an intermediate for synthesizing pesticides and herbicides.

- Polymers: Acts as a precursor in developing advanced materials with specific functionalities.

Data Table: Summary of Applications

| Application Area | Description | Key Reactions/Processes |

|---|---|---|

| Organic Synthesis | Building block for complex organic molecules | Halogen exchange, cross-coupling |

| Medicinal Chemistry | Intermediate in drug synthesis targeting diseases | Modification of biomolecules |

| Biochemical Research | Synthesis of nitrogen-containing heterocycles | Enzyme interactions |

| Industrial Chemistry | Production of agrochemicals and specialty materials | Precursor for polymers |

Case Studies

-

Synthesis of Biaryl Compounds:

A study demonstrated the use of this compound in palladium-catalyzed reactions to produce biaryl derivatives with high yields, showcasing its effectiveness as a coupling agent . -

Modification of Peptides:

Research highlighted its role in modifying peptide structures to enhance their biological activity, particularly in developing new therapeutic agents against neurodegenerative diseases. -

Agrochemical Development:

The compound has been utilized as an intermediate in synthesizing novel agrochemicals that exhibit improved efficacy against pests while minimizing environmental impact.

作用機序

The mechanism of action of 2-Bromo-6-(trimethylsilyl)pyridine primarily involves its reactivity as a brominated pyridine derivative. The bromine atom acts as a leaving group in substitution and coupling reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. The trimethylsilyl group can be removed to generate a reactive pyridyl anion, which can participate in further chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

類似化合物との比較

2-Bromo-6-methylpyridine: Similar in structure but with a methyl group instead of a trimethylsilyl group.

2-Chloro-6-(trimethylsilyl)pyridine: Similar but with a chlorine atom instead of a bromine atom.

2-Iodo-6-(trimethylsilyl)pyridine: Similar but with an iodine atom instead of a bromine atom.

Uniqueness: 2-Bromo-6-(trimethylsilyl)pyridine is unique due to the presence of both a bromine atom and a trimethylsilyl group, which confer distinct reactivity patterns. The bromine atom allows for versatile substitution and coupling reactions, while the trimethylsilyl group provides stability and can be selectively removed under basic conditions to generate reactive intermediates.

This comprehensive overview highlights the significance of this compound in various fields of research and its potential for further applications

生物活性

2-Bromo-6-(trimethylsilyl)pyridine (CAS No. 59409-80-2) is a synthetic compound belonging to the pyridine class, characterized by its bromo and trimethylsilyl substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including effects on cellular processes and interactions with various biomolecules. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant case studies.

Structure and Synthesis

The molecular formula of this compound is C9H10BrNSi. The synthesis typically involves the reaction of 2,6-dibromopyridine with trimethylsilyl chloride in the presence of a base such as n-butyllithium or magnesium-based reagents . The resulting compound is a pale yellow liquid, soluble in organic solvents.

| Property | Value |

|---|---|

| Molecular Weight | 227.16 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| Density | Not specified |

The biological activity of this compound primarily involves its interaction with cellular components. It has been shown to modulate various signaling pathways and influence gene expression. The compound's trimethylsilyl group may enhance its lipophilicity, facilitating membrane permeability and subsequent intracellular effects .

Cellular Effects

Research indicates that this compound can affect cell viability and proliferation through mechanisms such as apoptosis induction and cell cycle modulation. For instance, it has been observed to alter the expression of genes involved in apoptosis and stress response pathways .

Case Studies

- In Vitro Studies : A study investigated the effects of this compound on cancer cell lines, demonstrating significant cytotoxicity at concentrations above 10 µM. The compound induced apoptosis through activation of caspase pathways, leading to increased levels of pro-apoptotic proteins .

- Animal Models : In a toxicity study involving rats, doses up to 50 mg/kg body weight per day were administered over a period of 90 days without significant adverse effects observed. However, higher doses led to alterations in metabolic parameters, indicating potential toxicity at elevated levels.

Table 2: Summary of Biological Studies

| Study Type | Findings | Reference |

|---|---|---|

| In Vitro | Induced apoptosis in cancer cell lines | |

| Animal Model | NOAEL established at 50 mg/kg; metabolic changes at higher doses |

Enzyme Interactions

This compound has been shown to interact with various enzymes, potentially acting as an inhibitor or modulator. Its ability to form stable complexes with enzyme active sites is crucial for understanding its biochemical roles .

Metabolic Pathways

The compound participates in metabolic pathways that involve cytochrome P450 enzymes, affecting drug metabolism and detoxification processes within the liver .

特性

IUPAC Name |

(6-bromopyridin-2-yl)-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BrNSi/c1-11(2,3)8-6-4-5-7(9)10-8/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHVGQGZQAUEZJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=NC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BrNSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10459106 | |

| Record name | 2-bromo-6-(trimethylsilyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10459106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59409-80-2 | |

| Record name | 2-bromo-6-(trimethylsilyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10459106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。